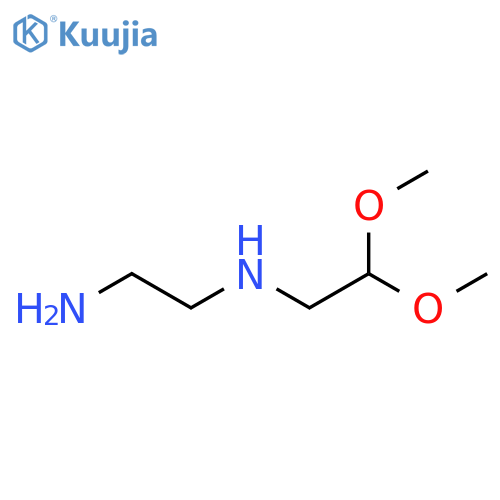

Cas no 1343699-21-7 (N1-(2,2-dimethoxyethyl)ethane-1,2-diamine)

N1-(2,2-dimethoxyethyl)ethane-1,2-diamine 化学的及び物理的性質

名前と識別子

-

- N1-(2,2-dimethoxyethyl)ethane-1,2-diamine

- N1-(2,2-dimethoxyethyl)ethane-1,2-diamine(WXC09088)

- CS-0047313

- W16258

- (2-aminoethyl)(2,2-dimethoxyethyl)amine

- AS-65186

- MFCD13194098

- SY287947

- N1-(2,2-Dimethoxyethyl)-1,2-ethanediamine

- 1343699-21-7

- N'-(2,2-dimethoxyethyl)ethane-1,2-diamine

- AKOS013007003

- SCHEMBL21244317

-

- MDL: MFCD13194098

- インチ: 1S/C6H16N2O2/c1-9-6(10-2)5-8-4-3-7/h6,8H,3-5,7H2,1-2H3

- InChIKey: ZAOZPMMUXWCGRV-UHFFFAOYSA-N

- ほほえんだ: C(NCC(OC)OC)CN

計算された属性

- せいみつぶんしりょう: 148.121177757g/mol

- どういたいしつりょう: 148.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 6

- 複雑さ: 66.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 56.5Ų

- 疎水性パラメータ計算基準値(XlogP): -1.3

N1-(2,2-dimethoxyethyl)ethane-1,2-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D774052-100mg |

N1-(2,2-dimethoxyethyl)ethane-1,2-diamine |

1343699-21-7 | 95% | 100mg |

$210 | 2024-06-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1117953-1g |

N1-(2,2-Dimethoxyethyl)ethane-1,2-diamine |

1343699-21-7 | 95% | 1g |

¥6151 | 2023-04-15 | |

| Chemenu | CM433084-250mg |

N1-(2,2-dimethoxyethyl)ethane-1,2-diamine |

1343699-21-7 | 95%+ | 250mg |

$301 | 2023-03-27 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00926449-1g |

N1-(2,2-Dimethoxyethyl)ethane-1,2-diamine |

1343699-21-7 | 95% | 1g |

¥4728.0 | 2023-04-03 | |

| 1PlusChem | 1P01DI2M-250mg |

N1-(2,2-dimethoxyethyl)ethane-1,2-diamine |

1343699-21-7 | 95% | 250mg |

$285.00 | 2023-12-22 | |

| 1PlusChem | 1P01DI2M-500mg |

N1-(2,2-dimethoxyethyl)ethane-1,2-diamine |

1343699-21-7 | 95% | 500mg |

$399.00 | 2023-12-22 | |

| A2B Chem LLC | AX08766-1g |

N1-(2,2-dimethoxyethyl)ethane-1,2-diamine |

1343699-21-7 | 95% | 1g |

$564.00 | 2024-04-20 | |

| Key Organics Ltd | AS-65186-0.25g |

(2-aminoethyl)(2,2-dimethoxyethyl)amine |

1343699-21-7 | >95% | 0.25g |

£440.00 | 2025-02-08 | |

| eNovation Chemicals LLC | D774052-100mg |

N1-(2,2-dimethoxyethyl)ethane-1,2-diamine |

1343699-21-7 | 95% | 100mg |

$280 | 2025-02-24 | |

| abcr | AB238534-1g |

N1-(2,2-Dimethoxyethyl)ethanediamide; . |

1343699-21-7 | 1g |

€1070.00 | 2025-02-16 |

N1-(2,2-dimethoxyethyl)ethane-1,2-diamine 関連文献

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

2. Book reviews

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

N1-(2,2-dimethoxyethyl)ethane-1,2-diamineに関する追加情報

Professional Introduction to N1-(2,2-dimethoxyethyl)ethane-1,2-diamine (CAS No. 1343699-21-7)

N1-(2,2-dimethoxyethyl)ethane-1,2-diamine is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 1343699-21-7, is a diamine derivative with a unique structural configuration that makes it particularly valuable for various applications in synthetic chemistry and drug development. The presence of two amine functional groups and the distinctive dimethoxyethyl side chains imparts distinct chemical properties that are leveraged in multiple industrial and academic settings.

The molecular structure of N1-(2,2-dimethoxyethyl)ethane-1,2-diamine consists of an ethane backbone with substituent amine groups at both carbon atoms. The 2,2-dimethoxyethyl groups attached to the molecule contribute to its solubility and reactivity, making it a versatile intermediate in organic synthesis. This compound's ability to participate in various chemical reactions, such as condensation and polymerization, has opened up numerous possibilities for its use in creating complex molecular architectures.

In recent years, the pharmaceutical industry has shown increasing interest in diamine derivatives due to their potential biological activity. Research studies have highlighted the role of such compounds in the development of novel therapeutic agents. Specifically, N1-(2,2-dimethoxyethyl)ethane-1,2-diamine has been explored for its potential applications in the synthesis of chiral auxiliaries and ligands used in asymmetric catalysis. The chiral centers introduced by the dimethoxyethyl groups provide a basis for designing molecules with specific stereochemical properties, which are crucial for many pharmacological applications.

One of the most compelling aspects of this compound is its utility in polymer chemistry. The diamine functionality allows it to act as a crosslinking agent or a monomer in the synthesis of polyamides and polyureas. These polymers exhibit a range of mechanical and thermal properties that make them suitable for advanced materials used in coatings, adhesives, and even high-performance composites. The dimethoxyethyl side chains further enhance the flexibility and processability of these polymers, making them attractive for industrial applications.

The growing body of research on N1-(2,2-dimethoxyethyl)ethane-1,2-diamine also underscores its significance in medicinal chemistry. Studies have demonstrated its potential as a precursor for bioactive molecules targeting various disease pathways. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The ability to modify the structure while retaining the core diamine scaffold provides chemists with a robust platform for designing molecules with enhanced efficacy and reduced toxicity.

Advances in computational chemistry have further accelerated the exploration of N1-(2,2-dimethoxyethyl)ethane-1,2-diamine. Molecular modeling techniques allow researchers to predict the behavior of this compound in different environments and to optimize its properties for specific applications. These simulations have been instrumental in guiding experimental work and have led to the discovery of novel derivatives with improved characteristics. The integration of experimental data with computational insights has created a powerful framework for drug discovery and material science innovation.

The synthesis of N1-(2,2-dimethoxyethyl)ethane-1,2-diamine presents an interesting challenge due to its complex structure. However, recent advancements in synthetic methodologies have made it more accessible than ever before. Catalytic processes and green chemistry approaches have been employed to improve yield and reduce environmental impact. These innovations not only make the production of this compound more efficient but also align with global efforts to promote sustainable chemical practices.

In conclusion, N1-(2,2-dimethoxyethyl)ethane-1,2-diamine (CAS No. 1343699-21-7) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features make it valuable for pharmaceutical development, polymer chemistry, and material science. As research continues to uncover new possibilities for this molecule, its importance is likely to grow even further. The ongoing exploration of its properties and potential applications ensures that it will remain a topic of interest for chemists and researchers worldwide.

1343699-21-7 (N1-(2,2-dimethoxyethyl)ethane-1,2-diamine) 関連製品

- 947407-86-5(4-bromo-1,5-dihydro-2H-Pyrrol-2-one)

- 1256477-09-4(2,2,5-Trimethylhexanal)

- 2680722-97-6(5-benzyl 2-methyl 3-bromo-4H,5H,6H-thieno2,3-cpyrrole-2,5-dicarboxylate)

- 1214381-05-1(3-phenylpyridine-4-carbaldehyde)

- 1303587-87-2(1-oxa-6-azaspiro[3.3]heptane; trifluoroacetic acid)

- 2034508-56-8(6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide)

- 1707727-38-5(2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde)

- 1017418-66-4(3-(3,4-dimethoxyphenyl)morpholine)

- 1956321-86-0(Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate)

- 2137081-87-7(tert-butyl N-(1S)-1-3-fluoro-5-(trifluoromethyl)phenyl-3-oxopropylcarbamate)